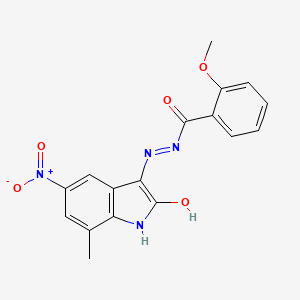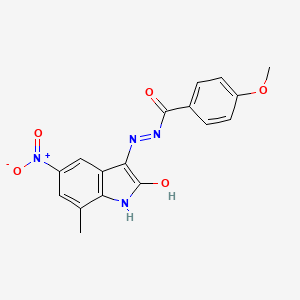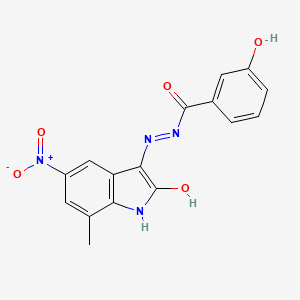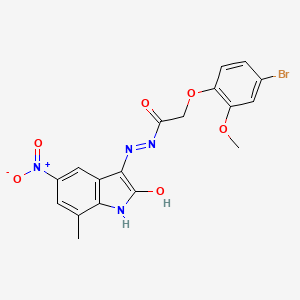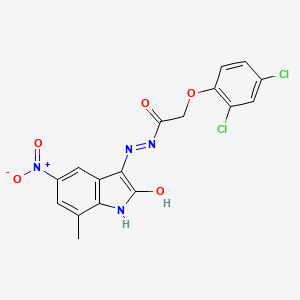![molecular formula C15H10BrN5O5 B3829972 5-bromo-7-methyl-1H-indole-2,3-dione 3-[(2,4-dinitrophenyl)hydrazone]](/img/structure/B3829972.png)
5-bromo-7-methyl-1H-indole-2,3-dione 3-[(2,4-dinitrophenyl)hydrazone]
Vue d'ensemble
Description
5-bromo-7-methyl-1H-indole-2,3-dione 3-[(2,4-dinitrophenyl)hydrazone], also known as BR-DNP, is a chemical compound that is commonly used in scientific research. This compound is a hydrazone derivative of indole-2,3-dione and is widely used in biochemical and physiological studies. BR-DNP has several important properties that make it a valuable tool for researchers, including its ability to inhibit enzymes, its high selectivity, and its low toxicity.
Mécanisme D'action
The mechanism of action of 5-bromo-7-methyl-1H-indole-2,3-dione 3-[(2,4-dinitrophenyl)hydrazone] involves the formation of a covalent bond between the compound and the enzyme. This bond results in the inhibition of the enzyme's activity, which can have important physiological effects. The selectivity of 5-bromo-7-methyl-1H-indole-2,3-dione 3-[(2,4-dinitrophenyl)hydrazone] for specific enzymes makes it a valuable tool for studying the function of these enzymes in vitro.
Biochemical and Physiological Effects
5-bromo-7-methyl-1H-indole-2,3-dione 3-[(2,4-dinitrophenyl)hydrazone] has several important biochemical and physiological effects. In addition to its ability to inhibit enzymes, this compound has been shown to have antioxidant properties and to protect against oxidative stress. 5-bromo-7-methyl-1H-indole-2,3-dione 3-[(2,4-dinitrophenyl)hydrazone] has also been shown to have anti-inflammatory effects and to modulate the immune response. These properties make it a promising candidate for the treatment of several diseases, including neurodegenerative disorders and cancer.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-bromo-7-methyl-1H-indole-2,3-dione 3-[(2,4-dinitrophenyl)hydrazone] in laboratory experiments include its high selectivity, its low toxicity, and its ability to inhibit specific enzymes. However, there are also some limitations to using this compound in research. For example, its solubility can be a challenge, and its stability can be affected by pH and temperature. Additionally, the use of 5-bromo-7-methyl-1H-indole-2,3-dione 3-[(2,4-dinitrophenyl)hydrazone] in vivo can be challenging due to its low bioavailability.
Orientations Futures
There are several future directions for research involving 5-bromo-7-methyl-1H-indole-2,3-dione 3-[(2,4-dinitrophenyl)hydrazone]. One potential area of study is the development of new analogs of this compound with improved properties, such as increased solubility and stability. Another area of research is the investigation of the potential therapeutic applications of 5-bromo-7-methyl-1H-indole-2,3-dione 3-[(2,4-dinitrophenyl)hydrazone], particularly in the treatment of neurodegenerative disorders and cancer. Finally, the development of new methods for the synthesis and purification of 5-bromo-7-methyl-1H-indole-2,3-dione 3-[(2,4-dinitrophenyl)hydrazone] could also be an important area of future research.
Conclusion
In conclusion, 5-bromo-7-methyl-1H-indole-2,3-dione 3-[(2,4-dinitrophenyl)hydrazone] is a valuable tool for scientific research, particularly in the study of enzyme inhibition and its biochemical and physiological effects. This compound has several advantages, including its high selectivity, low toxicity, and potential therapeutic applications. However, there are also some limitations to its use, and future research is needed to explore its potential further. Overall, 5-bromo-7-methyl-1H-indole-2,3-dione 3-[(2,4-dinitrophenyl)hydrazone] is an important compound in the field of biochemical and physiological research, and its properties make it a valuable tool for investigators in this field.
Applications De Recherche Scientifique
5-bromo-7-methyl-1H-indole-2,3-dione 3-[(2,4-dinitrophenyl)hydrazone] is commonly used in scientific research as a tool for studying enzyme inhibition. This compound is a potent inhibitor of several enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. These enzymes are involved in a variety of physiological processes, and their inhibition can have important implications for the treatment of several diseases, including Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
5-bromo-3-[(2,4-dinitrophenyl)diazenyl]-7-methyl-1H-indol-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrN5O5/c1-7-4-8(16)5-10-13(7)17-15(22)14(10)19-18-11-3-2-9(20(23)24)6-12(11)21(25)26/h2-6,17,22H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZBRUNBXFXVDGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1NC(=C2N=NC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrN5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-3-[(2,4-dinitrophenyl)diazenyl]-7-methyl-1H-indol-2-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-amino-4-(1,3-benzodioxol-5-yl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B3829890.png)

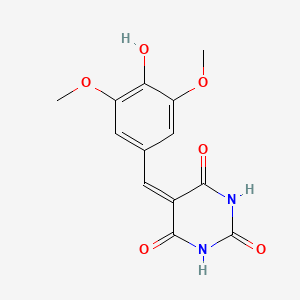
![N-(3-methoxybenzyl)-3-[1-(6-quinolinylcarbonyl)-3-piperidinyl]propanamide](/img/structure/B3829910.png)


